molecular formula C17H17N3O2S B2475603 2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide CAS No. 893384-70-8

2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide

Cat. No. B2475603
M. Wt: 327.4
InChI Key: LVPXBCRWGFAFRW-UHFFFAOYSA-N
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Description

2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide, also known as FI-SA, is a chemical compound that has been the subject of much scientific research due to its potential as a therapeutic agent.

Scientific Research Applications

Anticancer Activity

Compounds related to 2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide have been synthesized and evaluated for their anticancer activity. For instance, derivatives like 2-cyano-N-furan-2-ylmethyl-2-(4-oxo-3-phenylthiazolidin-2-ylidene)acetamide exhibited potent cytotoxic effects against leukemia cell lines, CCRF-CEM and SR (Horishny, Arshad, & Matiychuk, 2021).

Synthesis and Properties

Studies on the synthesis and properties of imidazole derivatives, including compounds like 2,5-bis(furan-2-yl)-1H-imidazole, have contributed to the understanding of their chemical characteristics and potential applications in various fields (El’chaninov, Vlasova, & El’chaninov, 2017).

Antiexudative Activity

Pyrolin derivatives of 2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide have been synthesized and evaluated for their antiexudative activity. These compounds have shown promising results in reducing exudation in inflammatory conditions (Chalenko et al., 2019).

Antioxidant Activity

Amidomethane sulfonyl-linked compounds, which are structurally similar to 2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide, have been prepared and tested for their antioxidant properties. Some of these compounds have exhibited superior antioxidant activity than standard antioxidants like Ascorbic acid (Talapuru, Gopala, Adivireddy, & Venkatapuram, 2014).

properties

IUPAC Name

2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-13-4-6-14(7-5-13)19-16(21)12-23-17-18-8-9-20(17)11-15-3-2-10-22-15/h2-10H,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPXBCRWGFAFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide

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